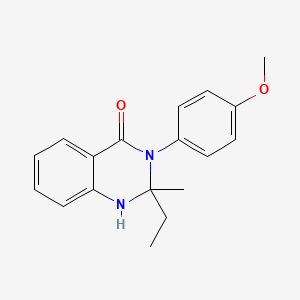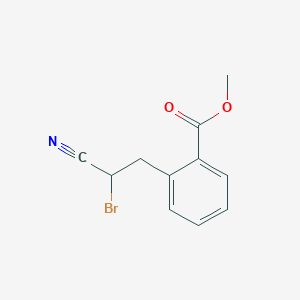
(2E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-CYANO-3-(3-IODO-4,5-DIMETHOXYPHENYL)-N-(2-METHOXY-4-NITROPHENYL)ACRYLAMIDE is a synthetic organic compound that belongs to the class of acrylamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-3-(3-IODO-4,5-DIMETHOXYPHENYL)-N-(2-METHOXY-4-NITROPHENYL)ACRYLAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a cyano group donor under basic conditions.
Introduction of the iodo and dimethoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the methoxy and nitro groups: These functional groups can be added through nucleophilic aromatic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-CYANO-3-(3-IODO-4,5-DIMETHOXYPHENYL)-N-(2-METHOXY-4-NITROPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens, acids, or bases may be employed depending on the specific substitution reaction.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-2-CYANO-3-(3-IODO-4,5-DIMETHOXYPHENYL)-N-(2-METHOXY-4-NITROPHENYL)ACRYLAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound may have potential applications in biology and medicine, particularly in the development of pharmaceuticals. Its functional groups could interact with biological targets, leading to potential therapeutic effects.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2E)-2-CYANO-3-(3-IODO-4,5-DIMETHOXYPHENYL)-N-(2-METHOXY-4-NITROPHENYL)ACRYLAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-2-CYANO-3-(3-IODO-4,5-DIMETHOXYPHENYL)ACRYLAMIDE: Lacks the methoxy and nitro groups.
(2E)-2-CYANO-3-(3-IODO-4,5-DIMETHOXYPHENYL)-N-(2-METHOXY-PHENYL)ACRYLAMIDE: Lacks the nitro group.
Uniqueness
The presence of both methoxy and nitro groups in (2E)-2-CYANO-3-(3-IODO-4,5-DIMETHOXYPHENYL)-N-(2-METHOXY-4-NITROPHENYL)ACRYLAMIDE distinguishes it from similar compounds. These functional groups may confer unique chemical reactivity and potential biological activity, making it a compound of interest for further research and development.
Propiedades
Fórmula molecular |
C19H16IN3O6 |
|---|---|
Peso molecular |
509.3 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C19H16IN3O6/c1-27-16-9-13(23(25)26)4-5-15(16)22-19(24)12(10-21)6-11-7-14(20)18(29-3)17(8-11)28-2/h4-9H,1-3H3,(H,22,24)/b12-6+ |
Clave InChI |
KAFRASYQYZUREV-WUXMJOGZSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC(=C(C(=C2)I)OC)OC)/C#N |
SMILES canónico |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC(=C(C(=C2)I)OC)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4E)-4-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B11080225.png)
![2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide](/img/structure/B11080233.png)
![N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(phenyl)acetyl]benzamide](/img/structure/B11080238.png)

![1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(2,4-dimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11080244.png)

![3-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11080252.png)
![2-[(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11080259.png)
![3-Acetylamino-4-isobutylsulfanyl-6-nitro-benzo[b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B11080262.png)
![1-Benzyl-4-(5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine](/img/structure/B11080269.png)
![11-(3-methylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11080273.png)
![5-(Diphenylmethylene)-6-[(E)ethylidene]-1,3-cyclohexadiene](/img/structure/B11080290.png)
